N-Phenyl-N'-(1-phenylpropyl)thiourea
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Overview
Description
N-Phenyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas It is characterized by the presence of a thiourea group (NH-CS-NH) substituted with phenyl and 1-phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenylpropylamine in an organic solvent such as acetonitrile or toluene. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Another method involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This reagent reacts with 1-phenylpropylamine in water to produce N-Phenyl-N’-(1-phenylpropyl)thiourea under mild conditions .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylpropyl)thiourea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the phenyl chlorothionoformate method offers advantages in terms of sustainability and ease of product isolation .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
Scientific Research Applications
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A structurally similar compound with a phenyl group linked to one nitrogen atom of the thiourea group.
N,N’-Diphenylthiourea: Another similar compound with two phenyl groups linked to the nitrogen atoms of the thiourea group.
N-Phenyl-N’-(4-pyridyl)urea: A urea derivative with a phenyl and a pyridyl group linked to the nitrogen atoms.
Uniqueness
N-Phenyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the 1-phenylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62466-37-9 |
---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
InChI Key |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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